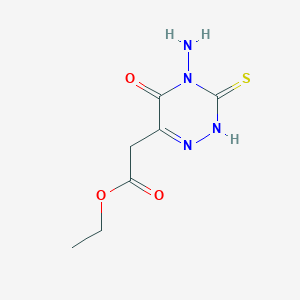
Ethyl 2-(4-amino-5-oxo-3-sulfanyl-1,2,4-triazin-6-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the 1,2,4-triazine class of compounds, which are heterocyclic compounds with a ring structure containing three nitrogen atoms and three carbon atoms . The compound also contains an ethyl acetate group and a sulfanyl (or thiol) group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, which can provide information about the types of atoms in the compound and their connectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfanyl group could potentially make the compound more reactive .Wissenschaftliche Forschungsanwendungen
Cyclization and Synthesis
Research has shown that derivatives related to Ethyl 2-(4-amino-5-oxo-3-sulfanyl-1,2,4-triazin-6-yl)acetate are synthesized through cyclization reactions. For instance, Gray et al. (1976) demonstrated the cyclisation of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, leading to the formation of azolo[5,1-c][1,2,4]triazines, showcasing the compound's role in synthesizing heterocyclic structures with potential applications in medicinal chemistry and material science Gray, Stevens, Tennant, & Vevers, 1976.
Facile Synthesis and Fungicidal Activity
El-Telbani et al. (2007) reported on the facile synthesis of heteroaryl derivatives involving condensation reactions, resulting in compounds with demonstrated fungicidal activity. This research suggests potential agricultural applications for derivatives of this compound in developing new fungicides El-Telbani, Swellem, & Nawwar, 2007.
Antimicrobial and Antitumor Agents
Further exploration into derivatives of this compound has led to the synthesis of molecules with promising antimicrobial and antitumor activities. For example, research by Desai et al. (2007) and Shukla et al. (2012) highlights the synthesis of novel compounds with significant biological activity, indicating the potential for these derivatives in the development of new therapeutic agents Desai, Shihora, & Moradia, 2007; Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012.
Tribochemistry and Lubrication
Interestingly, derivatives of this compound have also been investigated for their tribological properties. Wu et al. (2017) synthesized triazine derivatives to study their effectiveness as lubricant additives, revealing the potential of these compounds in improving the wear and friction properties of lubricants Wu, He, Zeng, Ren, Vries, & Heide, 2017.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
For instance, thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Similar compounds have been shown to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
ethyl 2-(4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3S/c1-2-14-5(12)3-4-6(13)11(8)7(15)10-9-4/h2-3,8H2,1H3,(H,10,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLQKLUMEUISLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)N(C1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


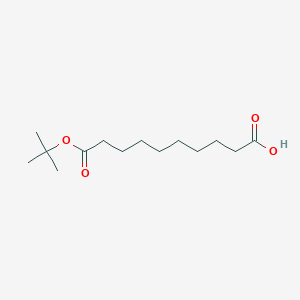
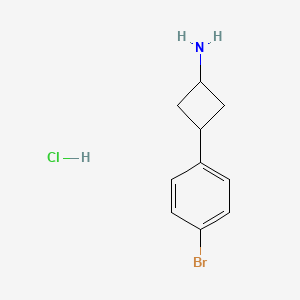
![N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2763934.png)
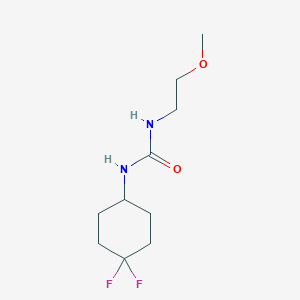
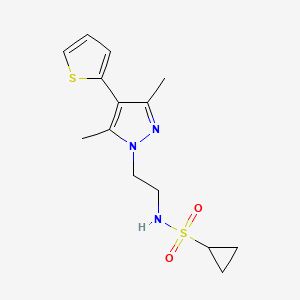
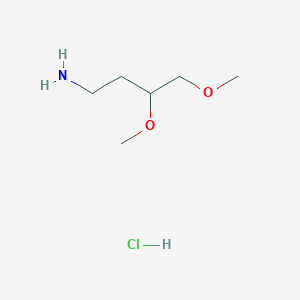
![(3r,5r,7r)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2763940.png)
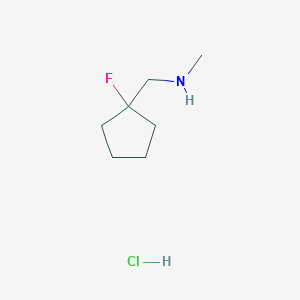

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2763944.png)
![2-(2-furyl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2763945.png)
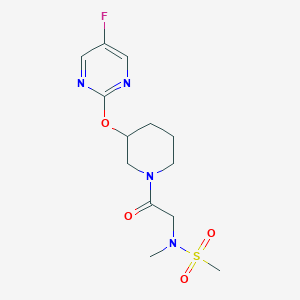
![1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole](/img/structure/B2763951.png)